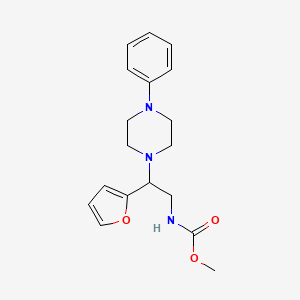

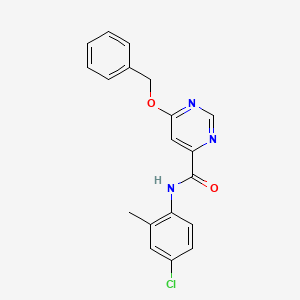

![molecular formula C16H12N4OS2 B2827465 N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207033-35-9](/img/structure/B2827465.png)

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Removal of Heavy Metals from Industrial Wastes

A study by Kiomars Zargoosh et al. discusses the synthesis of a novel magnetic nanoadsorbent modified with N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) for the effective removal of Zn2+ and Cd2+ ions from industrial wastes. This adsorbent showcases high adsorption capacity, stability, reusability, and easy synthesis, making it a suitable candidate for practical applications in purifying industrial waste streams Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015.

Antibacterial Agents

Another research effort led by M. Palkar et al. focuses on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents. Two compounds from the series showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of thiazole derivatives in developing new antimicrobial therapies Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017.

Synthesis and Biological Screening

P. Mhaske et al. reported on the synthesis and antimicrobial activity of substituted thiazole carboxamides, demonstrating their effectiveness against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. This work underscores the broad spectrum of biological activities associated with thiazole derivatives, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory properties Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011.

Carbon Dioxide Fixation

Research by Shoubhik Das et al. describes the use of thiazolium carbene catalysts derived from vitamin B1 for the catalytic N-formylation and N-methylation of amines using CO2 as a carbon source. This process represents a sustainable approach for synthesizing valuable pharmaceuticals and natural products, showcasing the versatility of thiazole derivatives in facilitating environmentally friendly chemical transformations Das, Bobbink, Bulut, Soudani, & Dyson, 2016.

properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS2/c1-10-17-12-8-11(4-5-14(12)23-10)18-15(21)13-9-22-16(19-13)20-6-2-3-7-20/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVOLZJTZMOEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

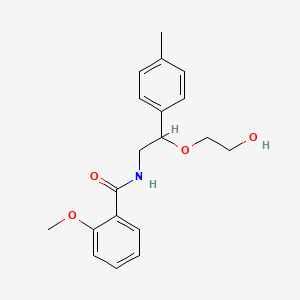

![3-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2827382.png)

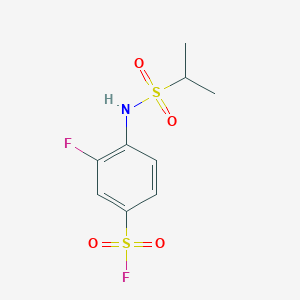

![(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2827386.png)

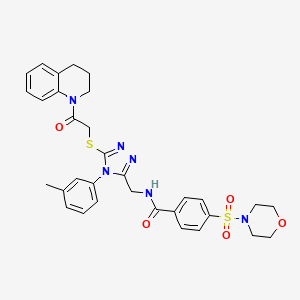

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2827389.png)

![3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2827393.png)

![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2827396.png)

![N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2827397.png)

![2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2827405.png)